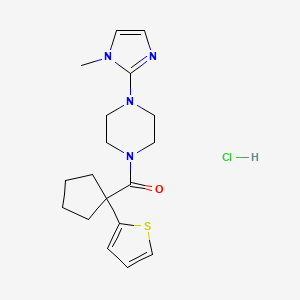

![molecular formula C27H22N4O3S B2776260 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 202827-58-5](/img/structure/B2776260.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicine and materials science .

Molecular Structure Analysis

The benzimidazole core of the molecule is planar, which is a common characteristic of benzimidazole derivatives . The planarity of the benzimidazole core can contribute to its ability to participate in π-π stacking interactions, which can be important in its biological activity .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzimidazole core could contribute to its stability and its ability to participate in π-π stacking interactions .Scientific Research Applications

Synthesis and Potential Applications

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide and its derivatives have been the focus of various scientific studies due to their potential applications in pharmaceuticals and material science. This compound, belonging to the benzimidazole and benzamide families, has shown promising results in different areas of research.

Cardiac Electrophysiological Activity : Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, which share structural similarities with this compound, has revealed their potential as selective class III agents for cardiac electrophysiological activity. These compounds exhibited potency in in vitro Purkinje fiber assays comparable to that of known class III agents, indicating their potential in cardiac arrhythmia treatment (Morgan et al., 1990).

Antimicrobial and Genotoxic Properties : Benzimidazole derivatives have been investigated for their antimicrobial and genotoxic activities. The synthesis and characterization of various 1H-benzoimidazol-2-ylamine derivatives have demonstrated potential antimicrobial properties, suggesting a possible role in developing new antimicrobial agents (Benvenuti et al., 1997).

Antioxidant and Antiradical Activity : The synthesis and investigation of 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles have shown significant in vitro antioxidant activity. These compounds, incorporating the benzimidazole structure, were effective in inhibiting lipid peroxidation and showed potential as antioxidants, which could be beneficial in diseases caused by oxidative stress (Spasov et al., 2022).

Antihypertensive Activity : Studies on benzimidazol-5-ylamine derivatives have indicated potent antihypertensive effects, highlighting the structural versatility and potential of benzimidazole compounds in developing new antihypertensive drugs (Sharma et al., 2010).

Future Directions

Given the wide range of biological activities exhibited by benzimidazole derivatives, this compound could be a promising candidate for further study . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential applications in medicine or other fields.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit promising activity against bacterial strains such asStaphylococcus aureus .

Mode of Action

It’s worth noting that compounds with similar structures have shown bactericidal activity, indicating they may kill bacteria rather than merely inhibiting their growth .

Pharmacokinetics

An admet calculation showed a favourable pharmacokinetic profile for synthesized compounds of similar structure .

Result of Action

Similar compounds have shown bactericidal activity, indicating that they may lead to the death of bacterial cells .

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O3S/c1-18-14-16-19(17-15-18)35(33,34)31-23-11-5-3-9-21(23)27(32)30-22-10-4-2-8-20(22)26-28-24-12-6-7-13-25(24)29-26/h2-17,31H,1H3,(H,28,29)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEXRMGXAHLWLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

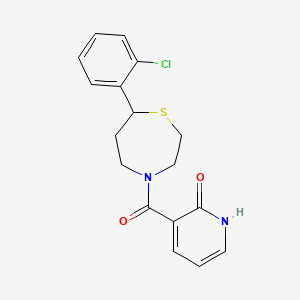

![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776181.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide](/img/structure/B2776183.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride](/img/structure/B2776185.png)

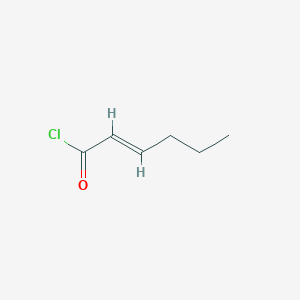

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2776190.png)

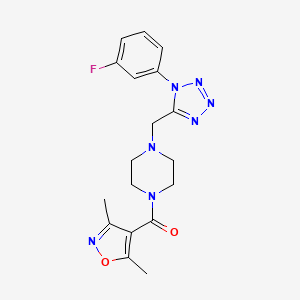

![5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2776191.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2776192.png)

![3-((4-methyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2776193.png)

![4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2776195.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[methyl(phenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2776196.png)

![tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2776199.png)